molecular formula C19H22O2 B084075 16-Methylene estrone CAS No. 10506-73-7

16-Methylene estrone

Cat. No. B084075
CAS RN: 10506-73-7
M. Wt: 282.4 g/mol
InChI Key: DQCXOXIHZXIICM-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Methylene estrone (16-ME) is a synthetic derivative of estrone, a naturally occurring estrogen hormone in the human body. It is a potent estrogen receptor (ER) antagonist and has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases.

Mechanism Of Action

16-Methylene estrone acts as an ER antagonist by binding to the ER and preventing the binding of estrogen hormones. This results in the inhibition of estrogen-dependent cell growth and proliferation. In addition, 16-Methylene estrone has been shown to induce apoptosis in breast cancer cells.

Biochemical And Physiological Effects

16-Methylene estrone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis in breast cancer cells, and inhibit the production of estrogen hormones. In addition, 16-Methylene estrone has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 16-Methylene estrone in lab experiments is its high potency as an ER antagonist. This allows for the use of lower concentrations of the compound in experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 16-Methylene estrone. One area of interest is the development of more potent and selective ER antagonists for use in breast cancer therapy. Another area of interest is the development of 16-Methylene estrone analogs with improved solubility and pharmacokinetic properties. Finally, 16-Methylene estrone could be studied for its potential use in other estrogen-dependent diseases, such as endometriosis and uterine fibroids.
Conclusion:
16-Methylene estrone is a synthetic derivative of estrone that has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It acts as an ER antagonist by preventing the binding of estrogen hormones and has been shown to inhibit the growth of breast cancer cells and induce apoptosis. While there are limitations to working with 16-Methylene estrone in lab experiments, there are several future directions for research on this compound that could lead to new treatments for estrogen-dependent diseases.

Synthesis Methods

16-Methylene estrone can be synthesized from estrone through a reaction with methylene iodide in the presence of a strong base. The resulting product is purified through column chromatography. This method yields a high purity product with a yield of approximately 40%.

Scientific Research Applications

16-Methylene estrone has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In addition, 16-Methylene estrone has been studied for its potential use in hormone replacement therapy and as a contraceptive.

properties

CAS RN

10506-73-7

Product Name

16-Methylene estrone

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-17,20H,1,3,5,7-9H2,2H3/t15-,16-,17+,19+/m1/s1

InChI Key

DQCXOXIHZXIICM-VXNCWWDNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O

synonyms

16-methylene estrone
16-methylene-estrone
3-hydroxy-16-methyleneestra-1,3,5(10)-triene-17-one

Origin of Product

United States

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